molecular formula C8H14N4O B15211743 3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine CAS No. 62638-45-3

3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine

Cat. No.: B15211743
CAS No.: 62638-45-3
M. Wt: 182.22 g/mol
InChI Key: IULSPFSENLKKPA-UHFFFAOYSA-N
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Description

3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

The synthesis of 3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters can lead to the formation of the triazine ring . Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or multicomponent one-pot reactions to achieve higher yields and efficiency .

Chemical Reactions Analysis

3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial, anticancer, and antiviral agent . In medicine, it is being investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to changes in their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

62638-45-3

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-ethoxy-1-methyl-6,7-dihydro-4H-imidazo[2,1-c][1,2,4]triazine

InChI

InChI=1S/C8H14N4O/c1-3-13-7-6-12-5-4-9-8(12)11(2)10-7/h3-6H2,1-2H3

InChI Key

IULSPFSENLKKPA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NN(C2=NCCN2C1)C

Origin of Product

United States

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